

Application Notes and Protocols for the Synthesis of (9E)-Tetradecen-1-ol

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Compound of Interest

Compound Name: (9E)-Tetradecen-1-ol

Cat. No.: B110266

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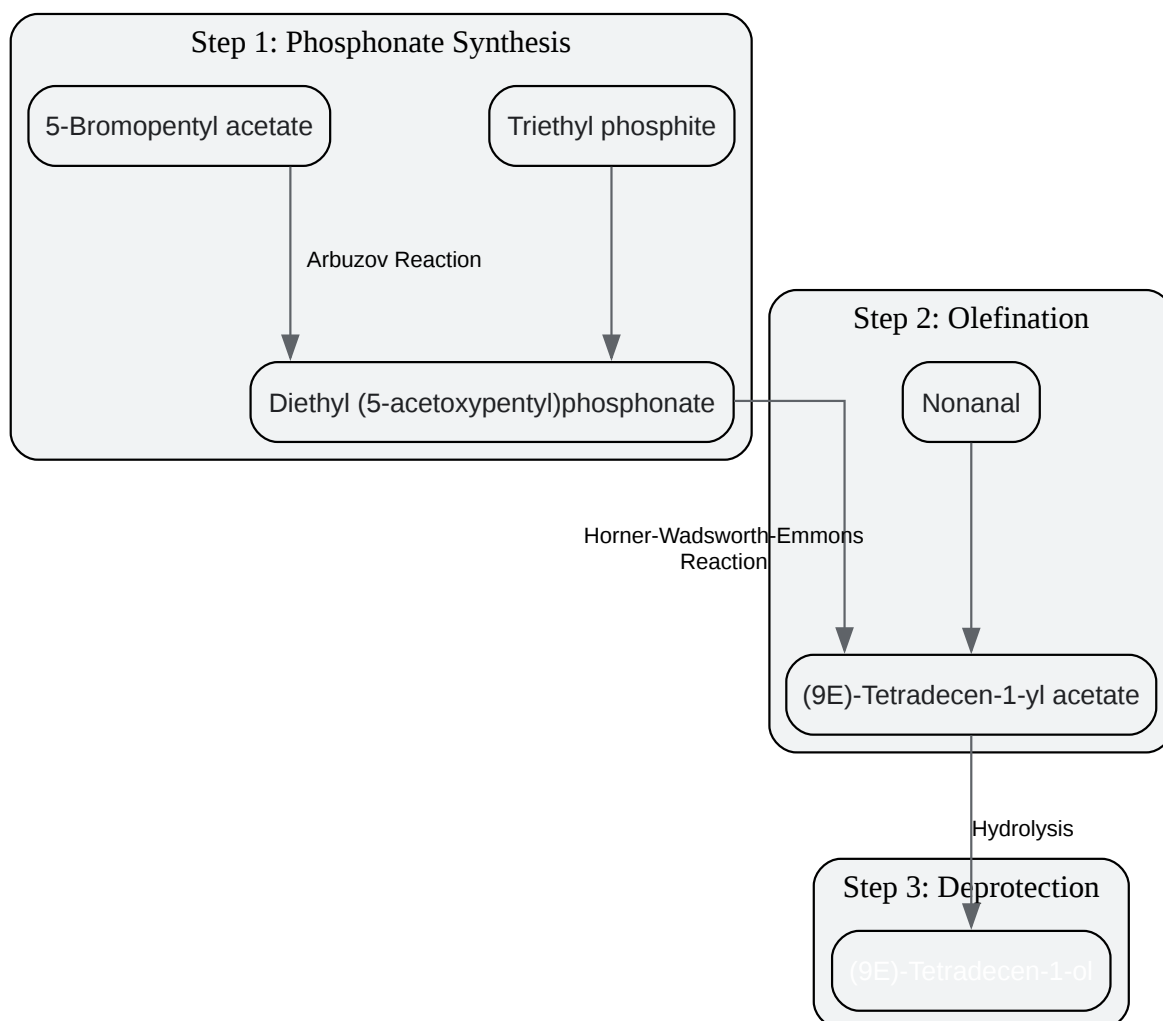
Introduction

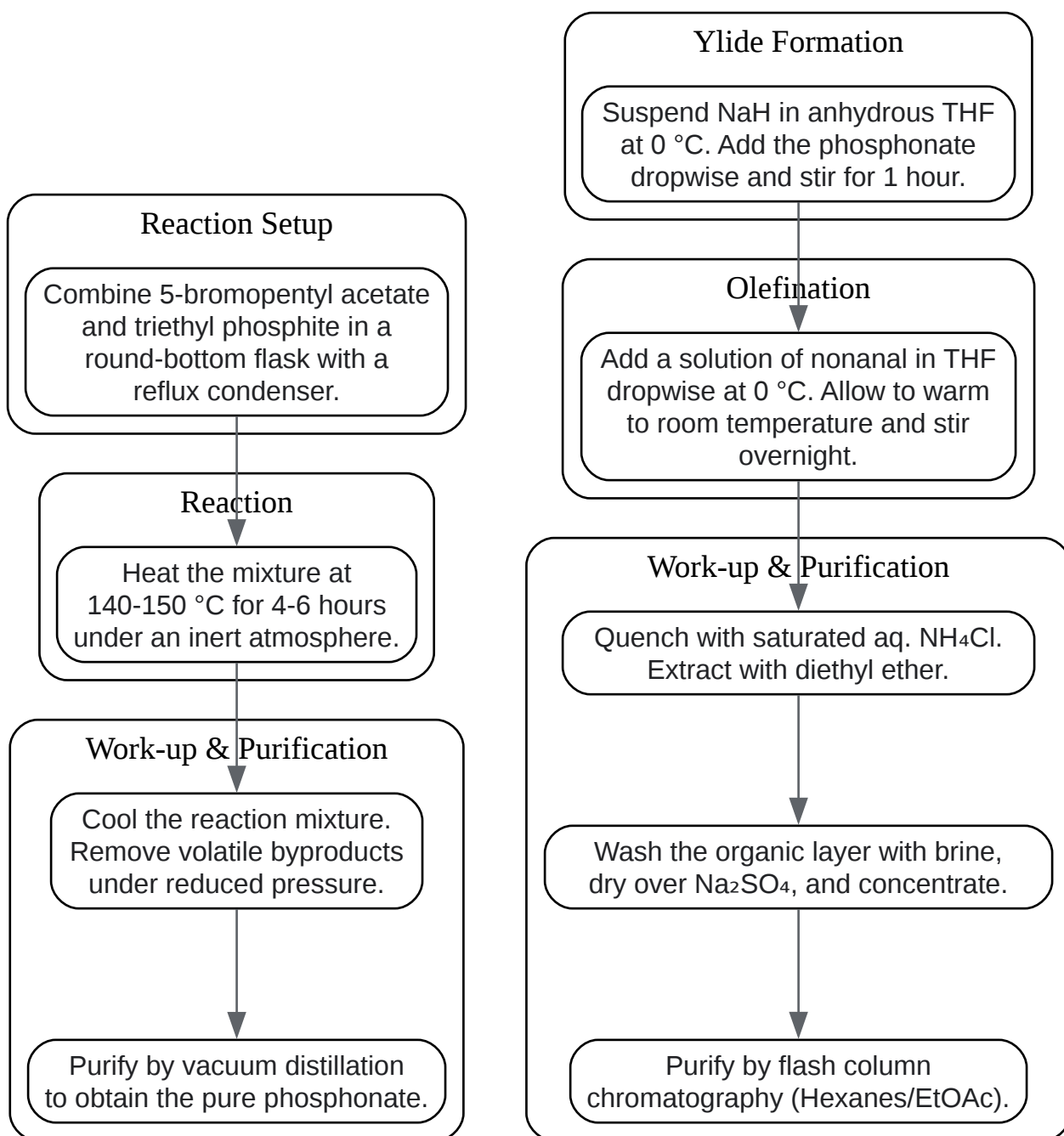
(9E)-Tetradecen-1-ol is a long-chain unsaturated alcohol of interest in various fields of chemical research, including pheromone synthesis and the development of novel bioactive molecules. Its synthesis requires stereoselective methods to ensure the desired E-configuration of the carbon-carbon double bond. This document provides a detailed protocol for the synthesis of **(9E)-tetradecen-1-ol** for research purposes. The described methodology leverages the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly stereoselective method for the formation of (E)-alkenes.^{[1][2][3]} The synthetic strategy involves a multi-step sequence, including the preparation of a key phosphonate reagent via the Michaelis-Arbuzov reaction.^{[4][5][6]}

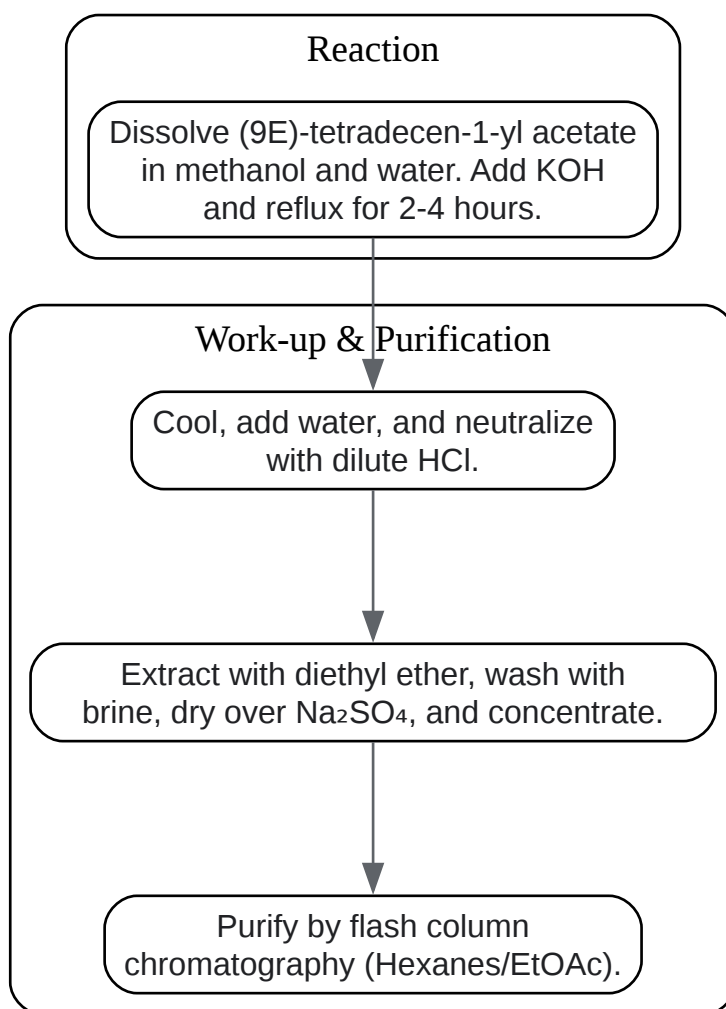
Overall Synthetic Scheme

The synthesis of **(9E)-tetradecen-1-ol** is accomplished through a three-step process, commencing with the preparation of a protected phosphonate reagent. This is followed by a Horner-Wadsworth-Emmons olefination reaction to construct the C14 carbon skeleton with the desired (E)-stereochemistry. The final step involves the deprotection of the resulting acetate to yield the target alcohol.

Figure 1: Overall Synthetic Workflow







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References

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